molecular formula C7H6ClIO2S B8777510 2-Chloro-1-iodo-4-(methylsulfonyl)benzene

2-Chloro-1-iodo-4-(methylsulfonyl)benzene

Cat. No. B8777510
M. Wt: 316.54 g/mol
InChI Key: NEUXSDJRWHSALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-iodo-4-(methylsulfonyl)benzene is a useful research compound. Its molecular formula is C7H6ClIO2S and its molecular weight is 316.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-iodo-4-(methylsulfonyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-iodo-4-(methylsulfonyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H6ClIO2S

Molecular Weight

316.54 g/mol

IUPAC Name

2-chloro-1-iodo-4-methylsulfonylbenzene

InChI

InChI=1S/C7H6ClIO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,1H3

InChI Key

NEUXSDJRWHSALK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)I)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloro-4-Methylsulfonylaniline in a 1:1:3 mixture (0.4 M) of Acetic Acid, Hydrochloric Acid, 37% and Water was cooled to 0° C. and slowly treated with a 4 M solution of sodium nitrite in water. The reaction was stirred at 5° C. for 30 minutes then treated dropwise with a 2M solution of potassium iodide in water. The reaction evolved a gas and turned brown. The reaction was stirred 15 minutes at 0° C., 40 minutes at rt and 1 h at 60° C. The brown solid was filtered, dissolved in ethyl acetate and the solution washed with acidified sodium thiosulfate and then brine. The organic phase was dried over magnesium sulfate and concentrated under reduced pressure. During evaporation, a precipitate appeared and was filtered. The mother liquors were evaporated further and 2 more crops were collected. The last mother liquor was transferred with diethyl ether and upon evaporation yields more products.
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Synthesis routes and methods II

Procedure details

A solution of 2-chloro-4-(methanesulfonyl)aniline (25 g, 122 mmol) in acetonitrile (500 mL) was cooled to 0° C., then sodium nitrite (20.97 g, 303.9 mmol) and potassium iodide (50.45 g, 303.9 mmol) were added. After the reaction mixture was stirred for 30 minutes at 0° C., concentrated hydrochloric acid (50 mL) was added drop-wise via an addition funnel. The reaction was stirred at 0° C. for an additional 45 minutes. The reaction mixture was warmed to room temperature, then stirred for 2.5 hours. The reaction mixture was poured into ice water (800 mL), and extracted with dichloromethane. The organic layer was washed with water, dried over sodium sulfate, filtered, and concentrated. Flash chromatography (RediSep® Flash column, 230-400 mesh, 10%-35% ethyl acetate in hexane) gave 2-chloro-1-iodo-4-methanesulfonyl-benzene (13.88 g, 36%). 1H NMR (300 MHz, CDCl3) δ ppm 8.11 (d, J=8.4 Hz, 1 H), 8.00 (d, J=1.9 Hz, 1 H), 7.51 (dd, J=8.4, 1.9 Hz, 1 H), 3.07 (s, 3 H).
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